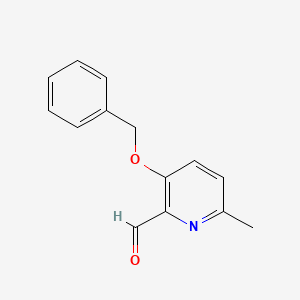

3-(Benzyloxy)-6-methylpicolinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-3-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBGNWUXJJWFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Benzyloxy 6 Methylpicolinaldehyde

Established and Emerging Synthetic Routes to the Picolinaldehyde Core

The construction of the picolinaldehyde framework is a critical step that can be achieved through several methodologies. These include the direct oxidation of a methyl group, functionalization of the pyridine (B92270) ring at specific positions, and the use of transition metal-catalyzed reactions.

Oxidative Approaches for Aldehyde Group Introduction

The direct oxidation of a methyl group at the C-2 position of the pyridine ring to an aldehyde is a common and straightforward strategy. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid is a key challenge. Various oxidizing agents have been employed for this transformation.

One effective method involves the use of manganese dioxide (MnO₂). For instance, the oxidation of a substituted 2-(hydroxymethyl)pyridine, such as 3-benzyloxy-6-hydroxymethyl-2-methylpyridine, can be achieved by refluxing with MnO₂ in a solvent like chloroform (B151607) to yield the desired aldehyde. prepchem.com This method is advantageous as it is relatively mild and can be selective for the oxidation of allylic and benzylic-type alcohols.

Another approach is the use of selenium dioxide (SeO₂), which is a classic reagent for the oxidation of activated methyl groups to aldehydes. This method has been used in the synthesis of various pyridine-2-carboxaldehydes. google.com The reaction conditions typically involve heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent.

More modern methods often employ catalytic systems to achieve higher selectivity and milder reaction conditions. For example, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), has been shown to be effective for the selective oxidation of primary alcohols to aldehydes. google.com This system can be applied to the oxidation of a (pyridin-2-yl)methanol intermediate.

A summary of common oxidative reagents for the synthesis of picolinaldehydes is presented in the table below.

| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |

| Manganese Dioxide (MnO₂) | 3-Benzyloxy-6-hydroxymethyl-2-methylpyridine | 5-Benzyloxy-6-methyl-2-pyridinecarboxaldehyde | - | prepchem.com |

| Selenium Dioxide (SeO₂) | 2-Methylpyridine derivative | 2-Pyridinecarboxaldehyde derivative | High | google.com |

| NaOCl/TEMPO/KBr | 2-Pyridinemethanol | 2-Pyridinecarboxaldehyde | 80-88 | google.com |

Table 1: Comparison of Oxidative Reagents for Picolinaldehyde Synthesis

Directed Functionalization of Pyridine Ring Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the pyridine ring. prepchem.com This technique relies on the use of a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile to introduce a desired functional group.

For the synthesis of 3-(benzyloxy)-6-methylpicolinaldehyde, a plausible strategy would involve a 3-benzyloxypyridine (B1277480) derivative where the benzyloxy group acts as a DMG. Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would lead to lithiation at the C-2 position. Quenching this intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group.

The efficiency of DoM is highly dependent on the nature of the directing group, the base used, and the reaction conditions. The benzyloxy group is a moderately effective DMG. The choice of base and solvent is crucial to prevent side reactions, such as addition to the pyridine ring.

| Directing Group | Base | Electrophile | Product | Reference |

| OCONEt₂ | sec-BuLi/TMEDA | I₂ | 2-Iodo-3-(diethylcarbamoyloxy)pyridine | google.com |

| OMe | n-BuLi | DMF | 2-Formyl-3-methoxypyridine | - |

| OCH₂Ph | n-BuLi | DMF | 2-Formyl-3-benzyloxypyridine | - |

Table 2: Examples of Directed ortho-Metalation on Pyridine Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Substituent Incorporation

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups onto the pyridine ring. google.commdpi.com For the synthesis of the target aldehyde, a key transformation would be a palladium-catalyzed formylation or carbonylation reaction.

One approach involves the carbonylation of a halopyridine derivative. For example, a 2-halo-3-benzyloxy-6-methylpyridine could be subjected to a palladium-catalyzed carbonylation reaction using carbon monoxide (CO) gas and a suitable reducing agent, such as a silane (B1218182) or a borane, to afford the desired aldehyde. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity.

Alternatively, a more recent development is the use of solid CO sources, which are safer and more convenient to handle than gaseous CO. These methods often employ a palladium catalyst in the presence of a CO precursor to achieve the formylation of aryl halides.

| Aryl Halide | Catalyst/Ligand | CO Source | Product | Reference |

| 2-Iodo-3-aminopyridine | Pd(OAc)₂/dppf | CO gas/HSiEt₃ | 3-Amino-2-pyridinecarboxaldehyde | - |

| 2-Bromo-3-benzyloxypyridine | PdCl₂(dppf) | Mo(CO)₆ | 3-Benzyloxy-2-pyridinecarboxaldehyde | google.com |

Table 3: Palladium-Catalyzed Formylation/Carbonylation of Halopyridines

Introduction and Manipulation of the Benzyloxy Protecting Group

The benzyloxy group serves as a crucial protecting group for the hydroxyl functionality at the C-3 position during the synthesis. Its introduction and subsequent removal require selective and high-yielding methodologies that are compatible with the other functional groups present in the molecule.

Selective Etherification Techniques

The most common method for the introduction of the benzyloxy group is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of a 3-hydroxy-6-methylpyridine precursor with a suitable base, followed by reaction with benzyl (B1604629) bromide or benzyl chloride.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Strong bases such as sodium hydride (NaH) are often used. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

For substrates that may be sensitive to strongly basic conditions, alternative benzylation methods can be employed. One such method utilizes 2-benzyloxy-1-methylpyridinium triflate, which allows for the benzylation of alcohols under neutral conditions.

| Alcohol | Benzylating Agent | Base | Solvent | Yield (%) |

| 3-Hydroxy-6-methylpyridine | Benzyl bromide | NaH | THF | High |

| Phenol | Benzyl chloride | K₂CO₃ | Acetone | High |

| Primary Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | - | Dichloromethane | Good to Excellent |

Table 4: Common Methods for Benzyl Ether Formation

Orthogonal Deprotection Strategies

The removal of the benzyl protecting group is a critical final step in many synthetic sequences. The choice of deprotection method must be compatible with the aldehyde functionality and any other sensitive groups in the molecule.

The most common method for benzyl ether cleavage is catalytic hydrogenolysis. This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally high-yielding and clean, but it is not compatible with other reducible functional groups, such as alkenes or alkynes.

For molecules containing such sensitive groups, alternative deprotection strategies are required. One such method involves the use of strong Lewis acids, such as boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI). These reagents can cleave benzyl ethers, but their use requires careful control of reaction conditions to avoid side reactions with other functional groups.

Another orthogonal deprotection strategy involves oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to selectively cleave p-methoxybenzyl (PMB) ethers, and under certain conditions, can also cleave unsubstituted benzyl ethers.

| Protected Alcohol | Deprotection Reagent/Catalyst | Conditions | Product |

| 3-(Benzyloxy)picolinaldehyde | H₂, Pd/C | Room temperature, atmospheric pressure | 3-Hydroxypicolinaldehyde |

| Benzyl ether | BCl₃ | Dichloromethane, low temperature | Alcohol |

| p-Methoxybenzyl ether | DDQ | Dichloromethane/water | Alcohol |

Table 5: Selected Methods for Benzyl Ether Deprotection

Chemo- and Regioselectivity in the Synthesis of 3-(Benzyloxy)-6-methylpicolinaldehyde

The synthesis of 3-(benzyloxy)-6-methylpicolinaldehyde presents a significant challenge in controlling chemo- and regioselectivity. The pyridine ring's inherent reactivity, coupled with the directing effects of the methyl, benzyloxy, and eventual formyl groups, requires carefully orchestrated synthetic steps to achieve the desired isomer.

A plausible synthetic approach commences with a pre-functionalized pyridine derivative, such as 3-hydroxy-6-methylpicolinonitrile (B1439319) or a related precursor. The selective benzylation of the hydroxyl group is a critical step. The use of benzyl halides in the presence of a suitable base is a common method for forming benzyl ethers. However, the nucleophilicity of the pyridine nitrogen can compete with the hydroxyl group, potentially leading to N-benzylation. To circumvent this, the reaction conditions, including the choice of base and solvent, must be optimized to favor O-alkylation. For instance, using a weaker base or a phase-transfer catalyst can enhance the selectivity for the desired O-benzylated product.

Another key aspect of regioselectivity arises during the introduction of the formyl group. If the synthesis starts from a 3-(benzyloxy)-6-methylpyridine, direct formylation of the pyridine ring at the 2-position would be necessary. Electrophilic aromatic substitution on pyridine is generally difficult and often requires harsh conditions, which could lead to side reactions or decomposition. A more controlled approach involves the oxidation of a pre-installed group at the 2-position, such as a methyl or hydroxymethyl group.

For instance, a synthetic route analogous to the preparation of 5-benzyloxy-6-methyl-2-pyridinecarboxaldehyde could be envisioned. This would involve the synthesis of 3-(benzyloxy)-2,6-dimethylpyridine and subsequent selective oxidation of one of the methyl groups. The challenge here lies in differentiating between the two methyl groups. The electronic influence of the benzyloxy group at the 3-position would likely activate the adjacent methyl group at the 2-position for selective oxidation.

Alternatively, a strategy starting from a precursor where the aldehyde functionality is masked or generated from a different functional group offers another layer of control. For example, starting with 3-hydroxy-6-methylpicolinic acid, one could first perform the benzylation of the hydroxyl group. The carboxylic acid could then be reduced to the corresponding alcohol, 3-(benzyloxy)-6-methylpicolinyl alcohol, which can be subsequently oxidized to the target aldehyde. This multi-step process allows for greater control over the introduction of each functional group, thereby ensuring the correct regiochemistry. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents such as manganese dioxide or pyridinium (B92312) chlorochromate (PCC) are often employed for this transformation.

The table below summarizes potential selective reactions and the challenges associated with them:

| Reaction Step | Reagents & Conditions | Chemo/Regioselectivity Challenge |

| Benzylation of 3-hydroxy-6-methylpyridine derivative | Benzyl bromide, K2CO3, DMF | Competition between O-benzylation and N-benzylation of the pyridine ring. |

| Selective Oxidation of a methyl group | KMnO4, MnO2 | Differentiating between multiple methyl groups on the pyridine ring. |

| Reduction of a carboxylic acid | LiAlH4, NaBH4 | Potential for reduction of the pyridine ring or other functional groups. |

| Oxidation of a primary alcohol to an aldehyde | PCC, DMP, MnO2 | Over-oxidation to the carboxylic acid. |

Ultimately, achieving high chemo- and regioselectivity in the synthesis of 3-(benzyloxy)-6-methylpicolinaldehyde hinges on a well-designed synthetic sequence that strategically introduces or unmasks the required functional groups while minimizing competing side reactions.

Scalability and Efficiency Considerations in Synthetic Protocols

The transition of a synthetic route from a laboratory scale to a larger, industrial scale introduces a new set of challenges that prioritize safety, cost-effectiveness, and environmental impact. For the synthesis of 3-(benzyloxy)-6-methylpicolinaldehyde, several factors must be considered to develop a scalable and efficient protocol.

Reagent and Catalyst Selection: The choice of reagents and catalysts is paramount for a scalable synthesis. Reagents that are expensive, hazardous, or require cryogenic temperatures are generally avoided. For the benzylation step, while benzyl bromide is effective, its lachrymatory nature and potential toxicity may necessitate specialized handling equipment on a large scale. Alternative, less hazardous benzylating agents could be explored. Similarly, for the oxidation of the alcohol to the aldehyde, the use of stoichiometric, chromium-based reagents like PCC is not ideal for large-scale production due to their toxicity and the generation of heavy metal waste. Catalytic aerobic oxidation methods, which use air as the terminal oxidant, would be a more sustainable and cost-effective alternative.

Process Optimization and Safety: Each step in the synthesis must be rigorously optimized for yield, reaction time, and ease of purification. On a large scale, exothermic reactions require careful temperature control to prevent thermal runaways. The physical properties of intermediates, such as their crystallinity, can significantly impact the efficiency of purification. Crystalline intermediates are often preferred as they can be purified by simple filtration, avoiding laborious and solvent-intensive chromatographic separations. For instance, the purification of an oily product via column chromatography, which might be feasible in the lab, becomes impractical and costly at an industrial scale.

Waste Reduction and Atom Economy: Green chemistry principles are increasingly important in process development. A scalable synthesis should aim for high atom economy, minimizing the amount of waste generated. This can be achieved by using catalytic reactions and designing a convergent synthesis that minimizes the number of linear steps. The use of solvents also comes under scrutiny; replacing hazardous solvents with more environmentally benign alternatives is a key consideration.

The following table outlines some key considerations for scaling up the synthesis of 3-(benzyloxy)-6-methylpicolinaldehyde:

| Consideration | Laboratory Scale Approach | Scalable Approach | Rationale |

| Oxidation | Stoichiometric reagents (e.g., PCC, DMP) | Catalytic aerobic oxidation or use of a less hazardous oxidant (e.g., MnO2). | Reduces cost, waste, and safety hazards associated with heavy metals. |

| Purification | Column chromatography | Crystallization, distillation, or extraction. | Avoids large volumes of solvent and silica (B1680970) gel waste; more cost-effective. |

| Solvent Choice | Halogenated solvents (e.g., dichloromethane) | Greener solvents (e.g., ethyl acetate, 2-MeTHF). | Reduces environmental impact and potential for worker exposure. |

| Safety | Open-bench operations | Closed reactors with process control and monitoring. | Ensures operator safety and control over reaction parameters. |

Advanced Reactivity and Mechanistic Investigations of 3 Benzyloxy 6 Methylpicolinaldehyde

Reactivity of the Aldehyde Functionality in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formyl group (-CHO) attached to the C2 position of the pyridine (B92270) ring is a highly reactive center. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its utility as a synthetic intermediate.

The carbonyl carbon of the aldehyde group in 3-(Benzyloxy)-6-methylpicolinaldehyde is electrophilic and readily undergoes nucleophilic addition. Grignard reagents (RMgX), which act as potent carbon-based nucleophiles, are classic examples of reagents used for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism. First, the nucleophilic alkyl or aryl group of the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com In the second step, a mild acid workup protonates the alkoxide to yield the final secondary alcohol product. libretexts.org

The type of secondary alcohol produced is determined by the specific Grignard reagent employed. For instance, reacting 3-(Benzyloxy)-6-methylpicolinaldehyde with methylmagnesium bromide would yield a propan-2-ol derivative, whereas reaction with phenylmagnesium bromide would result in a diphenylmethanol (B121723) derivative.

| Grignard Reagent (RMgX) | Reagent Name | Expected Secondary Alcohol Product |

|---|---|---|

| CH₃MgBr | Methylmagnesium bromide | 1-(3-(Benzyloxy)-6-methylpyridin-2-yl)ethan-1-ol |

| CH₃CH₂MgBr | Ethylmagnesium bromide | 1-(3-(Benzyloxy)-6-methylpyridin-2-yl)propan-1-ol |

| C₆H₅MgBr | Phenylmagnesium bromide | (3-(Benzyloxy)-6-methylpyridin-2-yl)(phenyl)methanol |

| (CH₂)CHMgBr | Isopropylmagnesium bromide | 1-(3-(Benzyloxy)-6-methylpyridin-2-yl)-2-methylpropan-1-ol |

The aldehyde group readily undergoes condensation reactions with primary and secondary amines to form imines (also known as Schiff bases) and enamines, respectively. The formation of an imine involves the reaction of the aldehyde with a primary amine (R-NH₂). operachem.comredalyc.org The mechanism involves the initial nucleophilic attack of the amine's nitrogen on the carbonyl carbon, leading to a hemiaminal intermediate. researchgate.net This is typically followed by acid-catalyzed dehydration to yield the C=N double bond of the imine. operachem.comresearchgate.net To drive the reaction to completion, the water formed as a byproduct is often removed, for example, by using a Dean-Stark apparatus. operachem.com

The reaction with secondary amines follows a similar initial pathway to form a hemiaminal, which then loses water to form an enamine, where the C=C double bond is adjacent to the nitrogen atom.

| Primary Amine | Expected Imine Product Name |

|---|---|

| Aniline (C₆H₅NH₂) | (E)-N-((3-(Benzyloxy)-6-methylpyridin-2-yl)methylene)aniline |

| Benzylamine (C₆H₅CH₂NH₂) | (E)-1-(3-(Benzyloxy)-6-methylpyridin-2-yl)-N-benzylmethanimine |

| Ethanolamine (HOCH₂CH₂NH₂) | (E)-2-(((3-(Benzyloxy)-6-methylpyridin-2-yl)methylene)amino)ethan-1-ol |

| tert-Butylamine ((CH₃)₃CNH₂) | (E)-N-((3-(Benzyloxy)-6-methylpyridin-2-yl)methylene)-2-methylpropan-2-amine |

While the aldehyde group is inherently electrophilic, it can undergo transformations initiated by electrophilic reagents, most notably oxidation. nih.gov The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(Benzyloxy)-6-methylpicolinic acid. This transformation is a common and synthetically useful reaction that increases the oxidation state of the carbonyl carbon. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).

Conversely, the aldehyde can be reduced to a primary alcohol, (3-(Benzyloxy)-6-methylpyridin-2-yl)methanol. This is achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which deliver a hydride ion (H⁻), a nucleophile, to the carbonyl carbon.

Pyridine Ring Reactivity: Aromatic Substitutions and Cycloadditions

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property significantly influences its reactivity, making it less susceptible to electrophilic attack than benzene (B151609) but more prone to nucleophilic substitution. nih.gov

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored and requires harsh reaction conditions. wikipedia.org The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the C3 and C5 positions (meta-directing). nih.gov In 3-(Benzyloxy)-6-methylpicolinaldehyde, the outcome of an EAS reaction is governed by the combined directing effects of all four components: the ring nitrogen and the three substituents.

Ring Nitrogen: Strongly deactivating and meta-directing (to C3 and C5).

Aldehyde Group (at C2): Strongly deactivating and meta-directing (to C4 and C6).

Benzyloxy Group (at C3): Strongly activating and ortho, para-directing (to C2, C4, and C6).

Methyl Group (at C6): Weakly activating and ortho, para-directing (to C5 and C3).

The available positions for substitution are C4 and C5. The benzyloxy group at C3 strongly activates the C4 position. The methyl group at C6 activates the C5 position. The powerful activating effect of the benzyloxy group, an alkoxy substituent, would likely dominate, making the C4 position the most probable site for electrophilic attack. However, the cumulative deactivating effects from the ring nitrogen and the aldehyde group mean that forcing conditions would still be necessary for reactions like nitration or halogenation. wikipedia.orglibretexts.org

| Position | Influence of Ring N | Influence of Aldehyde (-CHO at C2) | Influence of Benzyloxy (-OBn at C3) | Influence of Methyl (-CH₃ at C6) | Overall Predicted Reactivity |

|---|---|---|---|---|---|

| C4 | Neutral | Meta (Activating/Neutral) | Ortho (Strongly Activating) | Meta (Neutral) | Most Favored |

| C5 | Meta (Activating/Neutral) | Para (Deactivating) | Meta (Neutral) | Ortho (Activating) | Less Favored |

Pyridine and its derivatives can, under specific conditions, undergo skeletal rearrangements leading to either ring expansion or ring contraction. These are not common transformations and often involve highly reactive intermediates or photochemical methods. researchgate.net

Ring expansion reactions, such as the Ciamician-Dennstedt rearrangement, can convert a five-membered pyrrole (B145914) ring into a six-membered 3-halopyridine using a dihalocarbene. wikipedia.org While conceptually related, direct expansion of a pyridine ring is less common but can be achieved in certain systems.

More recent research has focused on ring contraction reactions, which can transform pyridines into valuable five-membered rings like pyrrolidines or cyclopentadienes. researchgate.net These reactions often proceed through complex mechanisms, sometimes involving photochemical activation to generate intermediates like vinylazomethine ylides, which then cyclize and rearrange. researchgate.netbohrium.com For instance, studies have shown that the reaction of pyridine with excited nitrogen atoms can lead to ring contraction, yielding pyrrolyl radicals and other five-membered ring products. bohrium.comresearchgate.net While these reactions demonstrate the potential for skeletal editing of the pyridine core, there are no specific documented examples of 3-(Benzyloxy)-6-methylpicolinaldehyde undergoing such transformations in the literature.

Role of the Benzyloxy Substituent in Directing Reactivity and Selectivity

The benzyloxy substituent at the 3-position of the pyridine ring is anticipated to play a significant role in modulating the reactivity and selectivity of the aldehyde functional group. This influence is exerted through a combination of electronic and steric effects.

Steric Effects: The bulky benzyloxy group can sterically hinder the approach of nucleophiles to the adjacent aldehyde group. This steric hindrance can influence the regioselectivity of reactions, particularly in cases where multiple reactive sites are present. For instance, in reactions involving large or sterically demanding reagents, the benzyloxy group may direct the attack to the less hindered face of the molecule, thereby influencing the stereochemical outcome.

The interplay of these electronic and steric factors can be summarized as follows:

| Effect of Benzyloxy Group | Influence on Reactivity | Influence on Selectivity |

| Electronic (Resonance) | Decreases reactivity of the aldehyde towards nucleophiles by increasing electron density on the pyridine ring. | May influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, though the aldehyde is the primary reactive site for nucleophilic attack. |

| Electronic (Inductive) | Slightly increases reactivity by withdrawing electron density. | Can influence the acidity of the methyl group protons. |

| Steric | Hinders the approach of nucleophiles to the aldehyde, potentially slowing down reaction rates. masterorganicchemistry.com | Can direct the stereochemical outcome of reactions by favoring attack from the less hindered face. |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

To rigorously elucidate the mechanisms of reactions involving 3-(Benzyloxy)-6-methylpicolinaldehyde, a combination of kinetic and spectroscopic studies would be indispensable.

Determination of Rate-Determining Steps

Kinetic studies are the primary tool for determining the rate-determining step. By systematically varying the concentrations of reactants and catalysts and observing the effect on the reaction rate, a rate law can be established. The form of the rate law provides crucial clues about the molecularity of the rate-determining step. For example, if the reaction rate is found to be first order in both the picolinaldehyde and the nucleophile, it would suggest that the rate-determining step involves the collision of one molecule of each.

Further insights can be gained from kinetic isotope effect (KIE) studies. By replacing a specific hydrogen atom with its heavier isotope, deuterium, a change in the reaction rate can indicate whether the bond to that hydrogen is broken in the rate-determining step.

Characterization of Transient Intermediates

Transient intermediates are short-lived species that are formed and consumed during the course of a reaction. Their direct observation and characterization provide invaluable evidence for a proposed reaction mechanism. nih.govrsc.org

Spectroscopic techniques are paramount for detecting and characterizing these fleeting species. Some of the key methods that could be employed include:

UV-Visible Spectroscopy: Changes in the electronic environment of the molecule during a reaction can lead to the appearance and disappearance of absorption bands in the UV-Vis spectrum, signaling the formation of intermediates. nih.gov

Infrared (IR) Spectroscopy: The formation of new functional groups or changes in bond vibrations can be monitored in real-time using time-resolved IR spectroscopy. This would be particularly useful for observing the formation of a tetrahedral intermediate following nucleophilic attack on the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for stable product characterization, low-temperature NMR or specialized techniques can sometimes be used to observe and characterize less reactive intermediates.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify the mass-to-charge ratio of ionic intermediates present in the reaction mixture. rsc.org

By combining data from these spectroscopic methods, a detailed picture of the structure and bonding of transient intermediates can be constructed.

Stereochemical Control in Reactions Involving 3-(Benzyloxy)-6-methylpicolinaldehyde

Stereochemical control refers to the ability to selectively form one stereoisomer over others in a chemical reaction. researchgate.netresearchgate.net In reactions involving 3-(Benzyloxy)-6-methylpicolinaldehyde, the primary center for new stereochemistry is the carbonyl carbon, which can become a chiral center upon nucleophilic addition.

The presence of the benzyloxy group in the 3-position can be expected to influence the stereochemical outcome of such reactions through steric guidance. A nucleophile is likely to approach the aldehyde from the face opposite to the bulky benzyloxy group to minimize steric repulsion. This would lead to a preference for one diastereomer if the nucleophile is also chiral or if a chiral catalyst is employed.

The degree of stereochemical control would depend on several factors:

The size of the nucleophile: Larger nucleophiles would experience greater steric hindrance from the benzyloxy group, leading to higher stereoselectivity.

The reaction temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which in this case would be the less sterically crowded stereoisomer.

The use of a chiral catalyst or auxiliary: The introduction of a chiral element can create a diastereomeric transition state with a significant energy difference, leading to high enantioselectivity or diastereoselectivity. researchgate.net

To quantify the stereochemical outcome, the products of the reaction would be analyzed by techniques such as chiral high-performance liquid chromatography (HPLC) or NMR spectroscopy with chiral shift reagents. The enantiomeric excess (ee) or diastereomeric ratio (dr) would provide a measure of the stereoselectivity of the reaction.

Coordination Chemistry of 3 Benzyloxy 6 Methylpicolinaldehyde As a Ligand Precursor

Rational Design of Schiff Base Ligands Derived from 3-(Benzyloxy)-6-methylpicolinaldehyde

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries, electronic properties, and reactivities. 3-(Benzyloxy)-6-methylpicolinaldehyde serves as an excellent platform for this purpose, primarily through its conversion into Schiff base ligands.

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. hilarispublisher.com In this context, the aldehyde group of 3-(Benzyloxy)-6-methylpicolinaldehyde reacts with a primary amine (R-NH₂) to form a Schiff base ligand. This reaction is often a straightforward, high-yielding process. researchgate.net

The resulting Schiff base ligand possesses at least two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the newly formed imine group (–C=N–). This bidentate N,N-donor set is a classic chelating motif, capable of forming stable five-membered rings with a central metal ion. The inherent stability of the resulting metallacycle is a key driver for its widespread use in coordination chemistry.

The true versatility of 3-(Benzyloxy)-6-methylpicolinaldehyde in ligand design lies in the ability to modify its structure systematically. The "R" group of the primary amine can be varied extensively to fine-tune the properties of the final ligand and its metal complexes:

Steric Tuning: By introducing bulky alkyl or aryl groups on the amine, the steric environment around the metal center can be precisely controlled. This can influence the coordination number of the metal, favor specific geometries, and create protected active sites in catalytic applications.

Electronic Tuning: The electronic properties of the ligand can be modulated by incorporating electron-donating or electron-withdrawing substituents on the amine's R-group. This, in turn, influences the electron density at the metal center, affecting its redox potential and catalytic activity.

Increased Denticity: If the primary amine contains additional donor atoms (e.g., hydroxyl, amino, or thioether groups), the resulting Schiff base can act as a tridentate or tetradentate ligand. This leads to the formation of highly stable complexes with well-defined geometries. science.gov

The benzyloxy and methyl groups on the pyridine ring also play a crucial role. The bulky benzyloxy group can provide additional steric hindrance and engage in non-covalent interactions within the coordination sphere, while the methyl group can subtly influence the electronic properties of the pyridine nitrogen. Through this modular approach, a vast library of Schiff base ligands can be synthesized from 3-(Benzyloxy)-6-methylpicolinaldehyde, each designed to achieve a specific outcome in its coordination behavior or catalytic performance. uzh.ch

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using Schiff base ligands derived from 3-(Benzyloxy)-6-methylpicolinaldehyde can be achieved through several established methods. A common approach involves the reaction of a metal salt with a pre-synthesized and isolated Schiff base ligand in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.net Alternatively, an in situ method can be employed where the aldehyde, the primary amine, and the metal salt are combined in a one-pot reaction. nih.gov The resulting complexes are often colored, crystalline solids that are stable under ambient conditions. jmchemsci.com

Coordination Modes and Geometries with Transition Metals

Schiff base ligands derived from 3-(Benzyloxy)-6-methylpicolinaldehyde typically coordinate to transition metals in a bidentate fashion through the pyridine nitrogen and the imine nitrogen, forming a stable five-membered chelate ring. science.gov Depending on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules, various coordination geometries can be adopted.

For a 1:2 metal-to-ligand ratio with a divalent transition metal (M²⁺), an octahedral geometry is commonly observed, resulting in a neutral complex of the type [M(L)₂X₂], where L is the Schiff base ligand and X is a coordinating anion like chloride or nitrate. If the ligand is deprotonated (in cases where the amine precursor contains an acidic proton), a neutral [M(L)₂] complex with a square planar or tetrahedral geometry can be formed. elsevierpure.commdpi.com For example, a Ni(II) complex could adopt a distorted square-planar geometry with the two ligands arranged in a trans configuration. elsevierpure.com

The coordination environment can be further diversified by using precursor amines that introduce additional donor sites, leading to tridentate (N,N,O) or tetradentate (N₂,O₂) ligands. This results in more rigid and often more stable complexes with geometries such as square pyramidal or distorted octahedral. uzh.ch

Table 1: Common Coordination Geometries for Metal Complexes

| Metal-to-Ligand Ratio | Typical Ancillary Ligands | Common Geometries | Example Formulation |

|---|---|---|---|

| 1:1 | Anions (Cl⁻, Br⁻), Solvents (H₂O) | Tetrahedral, Square Planar | [M(L)Cl₂] |

| 1:2 | None (if ligand is charged), Anions | Square Planar, Tetrahedral, Octahedral | [M(L)₂], [M(L)₂Cl₂] |

Spectroscopic Signatures of Ligand-Metal Interactions

Spectroscopic techniques are indispensable for confirming the formation of a complex and elucidating the nature of the ligand-metal bond.

Infrared (IR) Spectroscopy: One of the most direct pieces of evidence for complexation comes from the IR spectrum. The C=N (imine) stretching vibration of the free Schiff base ligand typically appears in the region of 1635-1645 cm⁻¹. Upon coordination to a metal ion, the electron density is drawn from the ligand to the metal, weakening the C=N bond. This results in a shift of the ν(C=N) band to a lower frequency (e.g., 1605-1620 cm⁻¹), indicating the involvement of the imine nitrogen in coordination. orientjchem.org Furthermore, the appearance of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (ν(M-N)) vibrations, providing further confirmation of complex formation. orientjchem.orgunibas.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the structure of these complexes in solution. Upon complexation, the chemical shifts of the protons on the ligand, particularly those in proximity to the metal center, are altered. For instance, the azomethine proton (–CH=N–) signal and the aromatic protons of the pyridine ring often experience a downfield shift, which is indicative of the deshielding effect caused by coordination to the electron-accepting metal ion. researchgate.netrdd.edu.iq These shifts provide valuable information about the binding mode of the ligand in the solution state.

Table 2: Hypothetical Spectroscopic Data for a Schiff Base Ligand and its Metal Complex

| Compound | Key IR Frequency (cm⁻¹) | Key ¹H NMR Shift (ppm) |

|---|---|---|

| Free Ligand (L) | ν(C=N) ~1640 | δ(CH=N) ~8.5 |

| Metal Complex [M(L)₂Cl₂] | ν(C=N) ~1615 (Shifted) | δ(CH=N) ~8.9 (Shifted) |

Single Crystal X-ray Diffraction Analysis of Coordination Architectures

The most definitive method for characterizing the solid-state structure of a metal complex is single-crystal X-ray diffraction (SCXRD). mdpi.com This technique provides an unambiguous three-dimensional map of the atomic positions within the crystal lattice. researchgate.net For complexes derived from 3-(Benzyloxy)-6-methylpicolinaldehyde, SCXRD analysis can precisely determine:

Coordination Geometry: It confirms whether the geometry around the metal center is octahedral, square planar, tetrahedral, or another arrangement. nih.gov

Bond Lengths and Angles: It provides exact measurements of the metal-ligand bond lengths and the angles within the coordination sphere, offering insights into the strength and nature of the interactions. researchgate.net

Molecular Packing: It reveals how the individual complex molecules are arranged in the crystal, including the presence of intermolecular interactions like hydrogen bonding or π-π stacking, which can influence the material's bulk properties. researchgate.net

For example, an SCXRD study of a Ni(II) complex could confirm a distorted square-planar geometry, with the two bidentate Schiff base ligands coordinating in a trans configuration through their respective imine and pyridine nitrogen atoms. elsevierpure.commdpi.com The analysis would also detail the planarity of the chelate rings and the orientation of the benzyloxy and methyl substituents.

Applications of 3-(Benzyloxy)-6-methylpicolinaldehyde-Derived Metal Complexes in Homogeneous and Heterogeneous Catalysis

Transition metal Schiff base complexes are well-established as versatile catalysts for a wide range of organic transformations. hilarispublisher.comgoogle.com Complexes derived from 3-(Benzyloxy)-6-methylpicolinaldehyde are expected to exhibit similar catalytic prowess. The combination of a tunable ligand framework and a catalytically active metal center allows for their application in various catalytic processes.

In homogeneous catalysis , the complex is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. Potential applications include:

Oxidation Reactions: Manganese, cobalt, or iron complexes can catalyze the oxidation of alcohols or the epoxidation of olefins. researchgate.net

C-C Coupling Reactions: Nickel or palladium complexes could be employed in cross-coupling reactions, leveraging the well-defined ligand sphere to control the reaction outcome.

Redox Reactions: Cobalt or nickel complexes may serve as catalysts for reactions like hydrogen production. google.com

For heterogeneous catalysis , the metal complex can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach simplifies catalyst separation and recycling, which is highly desirable for industrial processes. researchgate.net Encapsulating these complexes within the pores of zeolites is another strategy to create shape-selective and robust heterogeneous catalysts. researchgate.net

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. Mechanistic studies for reactions catalyzed by these complexes would involve a combination of kinetic analysis, spectroscopic monitoring of the reaction in progress, and the isolation or detection of key catalytic intermediates. researchgate.netrsc.org

A plausible catalytic cycle for a generic cross-coupling reaction catalyzed by a nickel(II) complex derived from 3-(Benzyloxy)-6-methylpicolinaldehyde might involve the following key steps:

Pre-catalyst Activation: The initial Ni(II) complex is reduced to a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) species reacts with an organic halide (R-X), undergoing oxidative addition to form a Ni(II)-alkyl/aryl intermediate.

Transmetalation (or subsequent step): This intermediate reacts with a second coupling partner, often an organometallic reagent, to bring both organic fragments to the nickel center.

Reductive Elimination: The two organic fragments couple and are eliminated from the nickel center, forming the desired C-C bond and regenerating the active Ni(0) catalyst, which can then re-enter the cycle. nih.gov

Detailed mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), help to elucidate the precise pathway, identify the rate-determining step, and understand how the ligand's structure influences each stage of the cycle. beilstein-journals.orgresearchgate.net

Ligand Design for Enhanced Catalytic Performance

The design of ligands derived from 3-(Benzyloxy)-6-methylpicolinaldehyde for catalytic applications would theoretically involve its conversion into multidentate chelating agents. By reacting the aldehyde with various amines, a library of ligands with different steric and electronic properties could be generated. For instance, condensation with a simple amine would yield a bidentate ligand, while reaction with a diamine could produce a tetradentate ligand.

The catalytic performance of the resulting metal complexes would be influenced by several factors inherent to the ligand structure:

Steric Hindrance: The benzyloxy group and the methyl group on the pyridine ring would impart significant steric bulk around the metal center. This could be advantageous in certain catalytic reactions by creating a specific chiral environment or by promoting the desired substrate selectivity.

Electronic Effects: The pyridine nitrogen and the imine nitrogen would act as σ-donors, while the pyridine ring could also participate in π-backbonding. The benzyloxy group, being electron-withdrawing, would influence the electron density on the pyridine ring and, consequently, the donor strength of the nitrogen atom.

Chelate Ring Size: The nature of the amine used for condensation would determine the size of the chelate rings formed upon coordination to a metal ion. The stability and reactivity of the resulting metallacycles are crucial for catalytic activity.

While general principles of catalyst design are well-established, the absence of specific research on 3-(Benzyloxy)-6-methylpicolinaldehyde means there is no empirical data to populate tables on catalytic yields, turnover numbers, or substrate scope for its derived complexes.

Supramolecular Architectures Assembled via Metal-Ligand Coordination

The formation of supramolecular architectures relies on the predictable coordination of metal ions with organic ligands to create extended, ordered structures such as coordination polymers or metal-organic frameworks (MOFs). Ligands derived from 3-(Benzyloxy)-6-methylpicolinaldehyde could potentially act as building blocks for such assemblies.

The design principles for these supramolecular structures would involve:

Ligand Functionality: To form extended structures, the ligand would need to possess multiple coordination sites. This could be achieved by synthesizing ditopic or polytopic ligands from 3-(Benzyloxy)-6-methylpicolinaldehyde. For example, a ligand designed to bridge two or more metal centers would be required.

Intermolecular Interactions: The benzyloxy groups could participate in non-covalent interactions, such as π-π stacking, which can play a significant role in stabilizing the final supramolecular assembly and influencing its dimensionality.

Despite these theoretical possibilities, a search of scientific databases reveals no published examples of supramolecular structures built using ligands specifically derived from 3-(Benzyloxy)-6-methylpicolinaldehyde. Consequently, no data on their structural parameters, porosity, or other functional properties can be presented.

No Published Research Found for "3-(Benzyloxy)-6-methylpicolinaldehyde" in Emerging Applications and Future Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available on the chemical compound 3-(Benzyloxy)-6-methylpicolinaldehyde concerning its role in advanced materials, synthetic methodologies, or mechanistic studies as outlined in the requested article structure.

Searches for the compound and its potential applications have not yielded any specific data regarding its use as a precursor for polymers, supramolecular assemblies, or functional small molecules for optoelectronics. Similarly, there is no information on its utility in catalyst design, ligand optimization, or innovations in green chemistry. Furthermore, no mechanistic studies on the reactivity of 3-(Benzyloxy)-6-methylpicolinaldehyde have been reported in the available literature.

While the synthesis for an isomeric compound, 5-(Benzyloxy)-6-methyl-2-pyridinecarboxaldehyde, has been documented, this does not provide the necessary data to construct a scientifically accurate and detailed article on the target compound, 3-(Benzyloxy)-6-methylpicolinaldehyde. prepchem.com The general reactivity of the picolinaldehyde scaffold is known, where the aldehyde group can participate in reactions like the formation of Schiff bases, making it a potential building block for ligands in coordination chemistry. wikipedia.orgchemicalbook.com Additionally, benzyloxy-substituted heterocyclic compounds are of interest in various fields, including medicinal chemistry. drugbank.comnih.gov

However, without specific research findings for 3-(Benzyloxy)-6-methylpicolinaldehyde, any discussion of its role in the specified emerging applications would be purely speculative and would not meet the required standards of scientific accuracy and reliance on sourced data. Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection.

Emerging Applications and Future Research Trajectories of 3 Benzyloxy 6 Methylpicolinaldehyde

Opportunities for Interdisciplinary Research and Collaboration

The unique structural attributes of 3-(Benzyloxy)-6-methylpicolinaldehyde, featuring a pyridine (B92270) ring, a reactive aldehyde group, a methyl substituent, and a benzyloxy moiety, position it as a valuable molecular building block with significant potential for interdisciplinary research. Its utility is not confined to a single scientific domain but extends to the interface of chemistry, biology, materials science, and computational science. Collaborative efforts are essential to fully harness the potential of this compound and its derivatives.

The pyridine nucleus is a ubiquitous feature in numerous biologically active compounds, including vitamins and coenzymes. nih.gov Pyridine derivatives are known to possess a wide array of medicinal and biological properties, such as antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.net The presence of the nitrogen atom in the pyridine ring makes it a good ligand for metal ions and capable of forming hydrogen bonds, which are crucial for biological interactions and the design of chemosensors. researchgate.net

The benzyloxy group is recognized as a significant pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their biological activity. nih.govnih.gov For instance, it is a key feature in certain monoamine oxidase (MAO) inhibitors, which are relevant for treating neurological disorders. nih.gov This moiety can also act as a robust protecting group for alcohols during complex organic syntheses. wikipedia.org

As an organic building block, 3-(Benzyloxy)-6-methylpicolinaldehyde serves as a foundational component for constructing more complex molecular architectures. sigmaaldrich.comhilarispublisher.com The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations to create diverse libraries of compounds for screening and development. The collaborative synergy between synthetic chemists who create these molecules and scientists in other disciplines who test and apply them is fundamental to modern scientific advancement. hilarispublisher.com

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic organic chemists and medicinal chemists is a primary avenue for exploiting the potential of 3-(Benzyloxy)-6-methylpicolinaldehyde. Synthetic chemists can devise efficient routes to this compound and its analogs, while medicinal chemists can design and evaluate new derivatives for therapeutic applications. The pyridine core and benzyloxy group suggest potential applications in developing novel enzyme inhibitors or receptor ligands. nih.govnih.gov Further collaboration with chemical biologists would enable the investigation of the mechanism of action of any promising compounds within cellular systems, utilizing techniques like proteomics and molecular probes to identify biological targets.

Materials Science and Engineering: The aromatic and heterocyclic nature of the pyridine ring suggests applications in materials science. nih.gov Pyridine derivatives are integral to the development of luminescent liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. nih.gov Interdisciplinary projects with materials scientists could focus on synthesizing polymers or covalent organic frameworks (COFs) derived from 3-(Benzyloxy)-6-methylpicolinaldehyde. upenn.edunih.gov These materials could possess unique optical, electronic, or porous properties, with potential applications in sensors, catalysis, or gas storage. The self-assembling properties of such molecules are of significant interest for creating novel supramolecular structures. nih.gov

Computational Chemistry and Molecular Modeling: A synergistic relationship with computational chemists offers a powerful tool for accelerating research. mit.edunih.gov Computational modeling can predict the physicochemical properties, reactivity, and biological activity of derivatives of 3-(Benzyloxy)-6-methylpicolinaldehyde before they are synthesized in the lab. mit.edumdpi.com This predictive power can guide synthetic efforts, saving time and resources. mit.edu For instance, docking studies can simulate how different derivatives bind to the active sites of therapeutic protein targets, helping to prioritize the most promising candidates for synthesis and biological testing. Density functional theory (DFT) calculations can be used to investigate the electronic structure and predict the properties of new materials derived from this scaffold. researchgate.net

The following table outlines potential interdisciplinary research projects centered around 3-(Benzyloxy)-6-methylpicolinaldehyde:

| Research Area | Collaborating Disciplines | Project Focus | Potential Outcomes |

| Drug Discovery | Medicinal Chemistry, Pharmacology, Biochemistry | Design and synthesis of novel enzyme inhibitors (e.g., for kinases or oxidases). | New lead compounds for cancer or neurodegenerative diseases. |

| Antimicrobial Agents | Microbiology, Synthetic Chemistry | Development of new classes of antibacterial or antifungal compounds. | Novel therapeutics to combat drug-resistant pathogens. |

| Advanced Materials | Materials Science, Polymer Chemistry | Synthesis of novel liquid crystals or components for OLEDs. | Materials with enhanced optical and electronic properties for display technologies. |

| Catalysis | Organometallic Chemistry, Chemical Engineering | Development of new ligands for transition-metal catalysts. | More efficient and selective catalysts for industrial chemical processes. |

| Computational Design | Computational Chemistry, Synthetic Chemistry | In silico screening and property prediction of virtual compound libraries. | Prioritized list of synthetic targets with high potential for desired applications. mit.edu |

| Chemical Sensors | Analytical Chemistry, Materials Science | Creation of chemosensors for the detection of specific metal ions or anions. | New tools for environmental monitoring or diagnostic applications. |

Q & A

Q. What are the common synthetic routes for 3-(Benzyloxy)-6-methylpicolinaldehyde, and what key reagents/conditions are involved?

The synthesis typically involves sequential functionalization of the picolinaldehyde backbone. A general approach includes:

- Etherification : Introduction of the benzyloxy group via nucleophilic substitution using benzyl bromide or chloride in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .

- Methylation : Controlled alkylation at the 6-position using methylating agents (e.g., methyl iodide) under basic conditions. Catalysts such as NaOMe may optimize yield .

- Oxidation : Final aldehyde formation through oxidation of a hydroxymethyl intermediate using mild oxidants like MnO₂ or Swern conditions .

Key Considerations : Reaction monitoring via TLC/HPLC ensures intermediate purity , while inert atmospheres (N₂/Ar) prevent oxidation of sensitive aldehyde groups .

Q. What analytical techniques are critical for characterizing 3-(Benzyloxy)-6-methylpicolinaldehyde?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., benzyloxy vs. methyl group positions) and aldehyde proton integration .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from brominated analogs (e.g., methyl 6-(benzyloxy)-5-bromopicolinate) .

- X-ray Crystallography : Resolves ambiguities in stereoelectronic effects caused by the benzyloxy group, if crystallizable derivatives are synthesized .

Q. How do protecting groups influence the synthesis of derivatives from 3-(Benzyloxy)-6-methylpicolinaldehyde?

The benzyloxy group acts as a temporary protective moiety for hydroxyl groups, enabling selective functionalization. For example:

- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups post-synthesis, exposing hydroxyl sites for further reactions (e.g., glycosylation or phosphorylation) .

- Stability : Benzyl ethers resist acidic/basic conditions, allowing orthogonal protection strategies during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

- Solvent Selection : Dichloromethane or methanol enhances solubility of intermediates, while minimizing side reactions (e.g., aldehyde dimerization) .

- Catalysis : Dirhodium(II) complexes or Pd-based catalysts improve efficiency in cross-coupling steps (e.g., Suzuki-Miyaura reactions for derivatization) .

- Temperature Control : Low temperatures (−20°C to 0°C) suppress undesired byproducts during oxidation steps .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

- Electronic Effects : The electron-withdrawing aldehyde group directs electrophiles to the 4- or 5-positions, while the methyl group at C6 exerts steric hindrance .

- Substituent Interactions : Computational studies (DFT) predict preferential attack at the para position relative to the benzyloxy group due to resonance stabilization .

Q. How can computational modeling predict the reactivity of 3-(Benzyloxy)-6-methylpicolinaldehyde in novel reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the aldehyde’s LUMO suggests susceptibility to nucleophilic additions .

- Molecular Dynamics Simulations : Model solvent effects on transition states, aiding in solvent selection for SNAr or cross-coupling reactions .

Q. What role does this compound play in cross-coupling reactions for pharmaceutical intermediates?

Q. How does the compound interact with biological systems, such as enzymes or receptors?

- Enzyme Inhibition : The aldehyde group may form Schiff bases with lysine residues in enzymes, modulating activity (e.g., aldehyde dehydrogenase inhibition) .

- Protein-Ligand Docking : Virtual screening identifies potential targets (e.g., GPCRs or kinases) by simulating binding affinities with the benzyloxy-methyl scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.